molecular formula C12H15ClO B589560 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol CAS No. 1336986-05-0

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol

Cat. No.: B589560
CAS No.: 1336986-05-0
M. Wt: 214.725
InChI Key: SGPNTBVCSTWPIW-USSMZTJJSA-N
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Description

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol (CAS 1336986-05-0) is a deuterium-labeled aromatic compound of significant value in modern pharmacological and metabolic research. Its primary application is in the preparation of labeled ketamine metabolites . As a stable isotope-labeled analog, it serves as a critical internal standard in mass spectrometry-based assays, enabling the precise quantification of metabolites in complex biological matrices. This application facilitates advanced pharmacokinetic studies, drug metabolism and disposition (DMPK) analysis, and reliable toxicological screening for ketamine and its derivatives. The compound is synthesized with four deuterium atoms on the chlorophenyl ring, which minimizes kinetic isotope effects while providing a distinct mass shift for accurate analytical detection. Researchers have utilized this compound in studies cited in peer-reviewed journals such as Bioorganic & Medicinal Chemistry Letters . The molecular formula is C 12 H 11 D 4 ClO, and it has a molecular weight of 214.72 g/mol . This product is presented as an oil and has solubility in solvents such as methanol . For optimal stability, it is recommended to store the product in a cool, well-ventilated area, with some suppliers advising storage at 2-8°C in a refrigerator . Please note that all products are for research purposes only and are not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7,14H,1,4-5,8-9H2/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPNTBVCSTWPIW-USSMZTJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857819
Record name 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336986-05-0
Record name 1-[2-Chloro(~2~H_4_)phenyl]cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction with Deuterated Reagents

The foundational method involves reacting cyclohexanone with ortho-chlorophenyl-d₄ magnesium bromide (C₆H₃ClD₄MgBr) in anhydrous diethyl ether under nitrogen atmosphere. The Grignard reagent is prepared by treating o-chlorophenyl-d₄ bromide with magnesium turnings in dry ether, followed by slow addition to cyclohexanone at 0–5°C. Hydrolysis with deuterated water (D₂O) yields the target compound.

Critical Parameters:

  • Deuterium Source: D₂O ensures minimal proton contamination during hydrolysis, achieving isotopic enrichment ≥90%.

  • Solvent Purity: Anhydrous ether (H₂O <50 ppm) prevents quenching of the Grignard reagent.

  • Temperature Control: Exothermic reactions require ice baths to avoid side products like biphenyls.

Yield Optimization:

  • Stoichiometry: A 1:1.2 molar ratio of cyclohexanone to Grignard reagent maximizes product formation (Table 1).

  • Post-Hydrolysis Workup: Neutralization with DCl followed by extraction with CD₂Cl₂ minimizes proton exchange.

Table 1: Grignard Reaction Conditions and Outcomes

ParameterValue/RangeImpact on Yield/Purity
Cyclohexanone (mmol)10.0Baseline
C₆H₃ClD₄MgBr (mmol)12.0+15% yield
Hydrolysis Temp (°C)0–5Prevents deuteration loss
D₂O Volume (mL)2090% isotopic purity

Deuterium Exchange Reactions

Post-synthetic deuteration via acid-catalyzed exchange offers an alternative route. Treating 2-Hydroxy-2-(o-chlorophenyl)cyclohexanol with D₂SO₄ in D₂O at 80°C for 48 hours replaces exchangeable protons with deuterium at the ortho position.

Mechanistic Insights:

  • Acid Catalyst: D₂SO₄ (0.5 equiv.) facilitates proton-deuterium exchange at aromatic C-H sites without altering the cyclohexanol hydroxyl group.

  • Isotopic Dilution Mitigation: Conducting reactions in sealed pressure tubes minimizes ambient moisture ingress.

Limitations:

  • Incomplete Exchange: Non-exchangeable protons (e.g., cyclohexanol C-H) remain protonated, necessitating hybrid approaches for full deuteration.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Iron-based catalysts (e.g., FeCl₂, 5 mol%) paired with 1,10-phenanthroline (10 mol%) enhance reaction rates in solvent-free systems, achieving 93% yield at 150°C (8 hours). Polar aprotic solvents like anisole improve solubility but require post-reaction distillation for recovery.

Table 2: Solvent and Catalyst Screening

ConditionYield (%)Isotopic Purity (%)
FeCl₂/1,10-phen (solvent-free)9385
FeCl₂/Anisole9088
No Catalyst<5N/A

Temperature and Time Dependence

Elevated temperatures (150°C) reduce reaction times from 16 hours to 8 hours in solvent-free systems without compromising yield. However, prolonged heating (>24 hours) induces cyclohexanol dehydration, forming cyclohexene side products.

Large-Scale Production and Industrial Methods

Industrial protocols utilize continuous-flow reactors for Grignard reagent synthesis, enabling kilogram-scale production. Key adaptations include:

  • Automated Quenching: In-line D₂O hydrolysis units maintain deuteration integrity.

  • Solvent Recycling: Anisole recovery rates exceed 83% via fractional distillation.

Challenges:

  • Deuterium Cost: High-purity D₂O (99.8%) contributes to 40% of raw material expenses.

  • Regulatory Compliance: Waste streams containing FeCl₂ require chelation treatment before disposal.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Absence of aromatic proton signals confirms deuteration at the ortho position.

  • ²H NMR: Quantifies isotopic enrichment (85–95%) via peak integration.

Mass Spectrometry:

  • High-Resolution MS: Molecular ion peak at m/z 271.12 [M+D]+ corroborates structure.

Scientific Research Applications

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the ortho-chlorophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol and analogous cyclohexanol derivatives:

Compound Name Molecular Formula Substituents Key Structural Differences
This compound C₁₂H₁₀D₄ClO₂ 2-hydroxy, o-chlorophenyl-d4 Deuterated chlorophenyl group; enhanced stability
trans-2-Phenylcyclohexanol C₁₂H₁₆O 2-phenyl Lacks halogen and deuterium; simpler structure
4-Chlorocyclohexanol C₆H₁₁ClO 4-chloro Chlorine at position 4; different ring strain
trans-2-Fluorocyclohexanol C₆H₁₁FO 2-fluoro Fluorine substituent; smaller atomic radius
2-(2-Chlorophenyl)-2-hydroxycyclohexanone C₁₂H₁₃ClO₂ 2-hydroxy, 2-chlorophenyl Ketone group instead of alcohol; oxidized form

Key Observations :

  • Deuterium Effects: The deuterated chlorophenyl group in the target compound reduces metabolic clearance compared to non-deuterated analogs like 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, which is prone to faster enzymatic degradation .
  • Halogen Position: The ortho-chlorine substitution in the target compound induces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-Chlorocyclohexanol), altering reactivity and interaction with biological targets .

Contrasts :

  • The target compound’s deuterated structure may extend its half-life in vivo compared to trans-2-Fluorocyclohexanol, which relies on fluorine for stability but lacks deuterium’s isotopic benefits .
  • Unlike 4-Chlorocyclohexanol, the ortho-chlorine in the target compound may reduce solubility but improve binding affinity to hydrophobic enzyme pockets .

Biological Activity

2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol, a deuterated phenolic compound, is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by its unique structure, which includes a hydroxyl group and an o-chlorophenyl substituent attached to a cyclohexanol backbone. The deuterium labeling (d4) enhances its stability and allows for precise metabolic tracing in biological studies.

The biological activity of this compound primarily stems from its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. This mechanism is crucial in various therapeutic contexts, including:

  • Antioxidant Activity : The compound interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing cellular defense mechanisms against oxidative damage.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses, although detailed mechanisms remain to be fully elucidated.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line/Model Activity Observed IC50 Values
Antioxidant ActivityVarious cell linesReduction in ROS levelsNot specified
CytotoxicityHL-60 (promyelocytic leukemia)Induction of apoptosisLow micromolar range
Anti-inflammatory PotentialIn vitro modelsDecreased pro-inflammatory cytokinesNot specified

Case Studies

  • Cytotoxicity in Cancer Cells : In a study investigating Mannich bases related to phenolic compounds, derivatives similar to this compound exhibited selective cytotoxicity towards cancer cell lines, including HL-60. These compounds demonstrated a significant ability to induce apoptosis through caspase activation pathways .
  • Antioxidant Studies : Research has shown that phenolic compounds with structural similarities can effectively reduce oxidative stress markers in various cell types. For instance, the compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, indicating strong antioxidant activity comparable to standard antioxidants .
  • Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of similar compounds suggest potential applications in neurodegenerative diseases. The modulation of oxidative stress pathways may offer therapeutic benefits against conditions like Alzheimer's disease.

Q & A

Q. What are the recommended experimental design strategies to optimize the synthesis of 2-Hydroxy-2-(o-chlorophenyl-d4)cyclohexanol?

A Yates pattern experimental design (3-factor, 2-level) is effective for optimizing reaction parameters such as temperature, molar ratios, and catalyst loading. This approach minimizes the number of experiments while quantifying main and interaction effects. For example, in cyclohexanol alkylation, temperature (140°C), molar ratio (6:1 o-cresol:cyclohexanol), and catalyst loading (5% wt.) were optimized to achieve 89% yield . Apply similar factorial designs to identify critical variables and interactions for deuteration steps.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR : To confirm deuteration at the o-chlorophenyl group and cyclohexanol backbone. Compare chemical shifts with non-deuterated analogs (e.g., cyclohexanol hydroxyl proton shifts at ~4.38 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., -OH stretch ~3200–3600 cm⁻¹) and deuteration effects on vibrational modes .
  • GC-MS/HPLC : Monitor reaction progress and purity, leveraging retention time differences between intermediates and products .

Q. What safety protocols are critical for handling deuterated cyclohexanol derivatives?

Refer to Safety Data Sheets (SDS) for structurally similar compounds, such as (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride. Key measures include:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Store in airtight containers away from oxidizing agents.
  • Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How does deuteration at the o-chlorophenyl position influence reaction kinetics and stability?

Deuteration alters isotopic mass, potentially affecting reaction rates (kinetic isotope effects) and thermodynamic stability. For example, in catalytic reductions, Sn-MgAl(CO₃) zeolites increased cyclohexanol recovery rates (0.2676 kmol/m³ in 10 hours) . Compare deuterated vs. non-deuterated analogs using:

  • Isotopic tracing : Track deuterium retention under varying pH/temperature.
  • Accelerated stability studies : Assess decomposition pathways (e.g., cyclohexanol → cyclohexanone under acidic conditions) .

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

Address discrepancies by:

  • Re-examining analytical methods : For example, cyclohexyl hydroperoxide decomposition during GC analysis inflates cyclohexanol/cyclohexanone readings. Use triphenylphosphine reduction to quantify hydroperoxide content .
  • Validating reproducibility : Conduct triplicate runs under controlled conditions (e.g., fixed stirring time, addition rate) to isolate variable effects .

Q. What mechanistic insights explain the catalytic behavior of deutera­ted cyclohexanol derivatives in asymmetric synthesis?

Deuteration may sterically or electronically modulate interactions with chiral catalysts. For instance, bulky substituents (e.g., t-butyl groups) lock cyclohexanol conformations, altering equatorial/axial-OH equilibria (ΔG ≈ 0.7–1.5 kcal/mol) . Use density functional theory (DFT) to model deuteration effects on transition states and enantioselectivity.

Q. How can thermodynamic properties inform solvent selection and reaction conditions?

Leverage NIST-compiled data (e.g., cyclohexanol ΔHvap = 55.6 kJ/mol, boiling point = 161.8°C) to design distillation protocols. For deutera­ted analogs, predict phase behavior using group contribution methods and validate via differential scanning calorimetry (DSC) .

Methodological Notes

  • Synthesis Optimization : Use response surface methodology (RSM) to refine deutera­tion steps after initial factorial screening .
  • Data Validation : Cross-reference spectral data with computational models (e.g., PubChem’s InChI key for structural validation) .
  • Catalyst Screening : Test metal complexes (e.g., Al, Sn) for deutera­ted product selectivity, monitoring via kinetic profiling .

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